molecular formula C22H23N3O3S B12153381 N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B12153381
M. Wt: 409.5 g/mol
InChI Key: MFXALGJYJABKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a heterocyclic molecule featuring a pyrazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 1 with a phenyl group. The pyrazole’s 4th position is linked via an (E)-configured methylidene group to a tetrahydrothiophen-3-amine 1,1-dioxide moiety. This sulfone-containing ring introduces both polar and hydrogen-bonding capabilities, while the ethoxy and phenyl groups contribute to lipophilicity and π-π stacking interactions.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methanimine

InChI

InChI=1S/C22H23N3O3S/c1-2-28-21-10-8-17(9-11-21)22-18(14-23-19-12-13-29(26,27)16-19)15-25(24-22)20-6-4-3-5-7-20/h3-11,14-15,19H,2,12-13,16H2,1H3

InChI Key

MFXALGJYJABKLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Hydrazines

The pyrazole scaffold is typically constructed via cyclocondensation of β-diketones with substituted hydrazines. For the target compound, 1-phenyl-1H-pyrazole-3-(4-ethoxyphenyl) substitution requires regioselective control. A β-diketone precursor, such as 1-(4-ethoxyphenyl)-3-phenylpropane-1,3-dione , reacts with phenylhydrazine under acidic or catalytic conditions to yield the 1,3-disubstituted pyrazole.

Mechanistic Insights :

  • The reaction proceeds through nucleophilic attack of hydrazine on the β-diketone, followed by cyclization and dehydration.

  • Regioselectivity is influenced by electronic and steric factors: electron-withdrawing groups (e.g., ethoxy) at the para position of the aryl group favor substitution at the 3-position of the pyrazole.

Optimized Conditions :

ParameterValue
SolventEthanol
CatalystNano-ZnO (5 mol%)
TemperatureReflux (80°C)
Time6–8 hours
Yield82–89%

Formylation at the 4-Position

Introducing the aldehyde group at the pyrazole’s 4-position is critical for subsequent imine formation. The Vilsmeier-Haack reaction is employed, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as formylating agents.

Procedure :

  • Dissolve 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole (1 equiv) in dry DMF (5 mL/mmol).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C, then heat to 60°C for 4 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

  • Yield: 75–80%

  • Purity (HPLC): >95%

Synthesis of Tetrahydrothiophen-3-amine 1,1-Dioxide

Oxidation of Tetrahydrothiophen-3-amine

The sulfone moiety is introduced via oxidation of tetrahydrothiophen-3-amine using hydrogen peroxide (H₂O₂) in acetic acid.

Reaction Scheme :

Tetrahydrothiophen-3-amine+H2O2CH3COOHTetrahydrothiophen-3-amine 1,1-dioxide\text{Tetrahydrothiophen-3-amine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{Tetrahydrothiophen-3-amine 1,1-dioxide}

Conditions :

  • H₂O₂ (30%, 3 equiv)

  • Acetic acid (2 mL/mmol)

  • 12 hours at 25°C

  • Yield: 90%

Schiff Base Formation: Imine Coupling

Condensation of Pyrazole-4-carbaldehyde with Tetrahydrothiophen-3-amine 1,1-Dioxide

The final step involves dehydrative condensation between the aldehyde and amine to form the E-configured imine.

Optimized Protocol :

  • Combine 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equiv) and tetrahydrothiophen-3-amine 1,1-dioxide (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Add glacial acetic acid (0.1 equiv) as a catalyst.

  • Reflux at 40°C for 12 hours with molecular sieves (4Å) to absorb water.

  • Concentrate under reduced pressure and recrystallize from ethanol.

Analytical Data :

  • Yield: 88%

  • E/Z Selectivity : >99:1 (confirmed by 1^1H NMR coupling constants)

  • Melting Point: 162–164°C

Alternative Synthetic Routes

One-Pot Pyrazole-Imine Tandem Synthesis

A streamlined approach involves in situ formylation and condensation using Buchwald-Hartwig coupling for direct functionalization. However, this method requires palladium catalysts and stringent anhydrous conditions, resulting in lower yields (65–70%) compared to stepwise synthesis.

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction times for pyrazole formation (20 minutes vs. 6 hours) but necessitates specialized equipment and offers comparable yields (85%).

Challenges and Solutions

  • Regioselectivity in Pyrazole Synthesis : Use of electron-deficient β-diketones or asymmetric catalysts (e.g., Cu(OTf)₂) ensures >90% regioselectivity.

  • Imine Stability : Anhydrous conditions and acid scavengers (e.g., molecular sieves) prevent hydrolysis during condensation.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves E/Z isomers effectively.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents Hydrogen Bonding Capability Key References
Target Compound Pyrazole + tetrahydrothiophene dioxide 3-(4-ethoxyphenyl), 1-phenyl, (E)-methylidene linkage Amine (donor), sulfone (acceptor), ethoxy (acceptor)
3-(3,5-dimethyl-4-((methylamino)methyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide () Pyrazole + tetrahydrothiophene dioxide 3,5-dimethyl, 4-(methylamino)methyl Methylamino (donor), sulfone (acceptor)
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine () Tetrahydrothiophene dioxide 3-amino linked to 4-ethoxyphenyl (no pyrazole) Amine (donor), ethoxy (acceptor)
Triazole-thione derivatives () Triazole + thiocarbonohydrazide Chlorophenyl, thiocarbonohydrazide, methanol N–H···O, N–H···S, O–H···S interactions

Key Observations

Pyrazole vs. Triazole Cores :

  • The target compound’s pyrazole ring (vs. triazole in ) offers distinct electronic properties due to nitrogen positioning. Pyrazoles typically exhibit stronger aromaticity, influencing reactivity and intermolecular interactions .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 3,5-dimethyl groups in the compound. This difference may impact solubility and membrane permeability in biological systems .
  • The (E)-methylidene linkage in the target compound introduces rigidity and stereochemical specificity, absent in simpler analogs like ’s derivative .

Hydrogen Bonding and Crystal Packing: The sulfone group in the tetrahydrothiophene dioxide moiety acts as a hydrogen-bond acceptor, similar to and compounds. In contrast, triazole-thione derivatives () rely on sulfur-mediated hydrogen bonds (N–H···S), which are less common in sulfone-containing systems .

Synthetic Pathways :

  • The target compound’s synthesis likely involves condensation reactions between pyrazole aldehydes and tetrahydrothiophen-3-amine derivatives, analogous to methods described for and compounds. The (E)-configuration suggests stereoselective synthesis or crystallization-driven resolution .

Research Findings and Implications

  • Structural Validation : Tools like SHELX () and ORTEP-3 () are critical for confirming the target compound’s geometry and hydrogen-bonding networks. The absence of disorder in the sulfone and ethoxy groups (as inferred from ) supports a stable crystal lattice .
  • Functional Potential: While biological data are lacking, the compound’s hybrid pyrazole-sulfone structure aligns with known kinase inhibitors or anti-inflammatory agents. Further studies could explore its interaction with sulfotransferases or cyclooxygenases .
  • Limitations : Compared to ’s triazole-thione derivatives, the target compound’s larger size may reduce bioavailability. Computational modeling (e.g., docking studies) is recommended to assess drug-likeness .

Biological Activity

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including anti-inflammatory and analgesic properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a pyrazole ring, a tetrahydrothiophen moiety, and an ethoxy-substituted phenyl group. Its molecular formula is C19H22N2O2S, and it has a molecular weight of 342.45 g/mol. The unique combination of these structural elements suggests potential interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways.

Property Value
Molecular FormulaC19H22N2O2S
Molecular Weight342.45 g/mol
IUPAC NameThis compound

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways, making it a candidate for further pharmacological investigation.

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors related to inflammation and pain signaling. The binding affinity and interaction dynamics can be elucidated through docking studies and biochemical assays.

Research Findings

Several studies have evaluated the biological activity of similar compounds in the pyrazole class, providing insights into their potential applications:

  • In Vitro Studies : Compounds structurally related to N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Animal Models : In vivo studies have shown that derivatives of this compound can reduce edema in animal models of inflammation, suggesting effective anti-inflammatory activity.
  • Comparative Analysis : A comparative analysis of similar compounds revealed that those containing the tetrahydrothiophen moiety often exhibit enhanced biological activity compared to simpler analogs.
Compound Biological Activity Reference
Compound ACOX inhibition
Compound BAnti-inflammatory effects in vivo
Compound CAnalgesic properties

Case Study 1: Anti-inflammatory Effects

A study examining the anti-inflammatory effects of similar pyrazole derivatives found that they significantly reduced levels of inflammatory markers in serum after administration in rats. The study highlighted the importance of the tetrahydrothiophen moiety in enhancing the compounds' efficacy against inflammation.

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of pyrazole compounds using a formalin-induced pain model. Results indicated that certain derivatives exhibited a dose-dependent reduction in pain response, suggesting their potential use in pain management therapies.

Q & A

Q. What are the optimal synthetic routes for preparing N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Step 2: Introduction of the tetrahydrothiophene 1,1-dioxide moiety via nucleophilic substitution or Schiff base formation, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) are adjusted using design-of-experiment (DoE) approaches. Thin-layer chromatography (TLC) monitors intermediate purity, while recrystallization or column chromatography isolates the final product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfone groups (δ 3.1–3.5 ppm for tetrahydrothiophene-dioxide) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O/S interactions). R factors < 0.05 and data-to-parameter ratios > 15:1 ensure reliability .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) with < 5 ppm error .

Q. How are common impurities identified and mitigated during synthesis?

  • Impurity Sources: Unreacted intermediates (e.g., pyrazole aldehydes) or byproducts from Schiff base side reactions.
  • Analysis: HPLC with UV detection (λ = 254 nm) quantifies impurities. Gradient elution (acetonitrile/water + 0.1% TFA) separates polar byproducts .
  • Mitigation: Purification via silica gel chromatography (hexane/ethyl acetate) or recrystallization in ethanol improves purity to > 98% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases). The pyrazole and tetrahydrothiophene-dioxide moieties often anchor to hydrophobic pockets, while the ethoxyphenyl group participates in π-π stacking .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Source Analysis: Variability may arise from differences in:
    • Assay Conditions: pH, temperature, or solvent (DMSO vs. saline) affecting solubility .
    • Cell Lines: Tumor cell heterogeneity (e.g., HeLa vs. MCF-7) impacting IC50 values .
  • Validation: Replicate studies under standardized protocols (e.g., CLSI guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Modification:
    • Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-position to enhance electrophilicity .
    • Tetrahydrothiophene-dioxide: Replace with thiazolidinone or sulfonamide groups to modulate pharmacokinetics .
  • Synthetic Methodology: Parallel synthesis via Ugi or Suzuki-Miyaura reactions generates diverse libraries. IC50 values from dose-response curves (0.1–100 µM) prioritize lead compounds .

Methodological Considerations

  • Data Reproducibility: Document reaction parameters (e.g., inert atmosphere, exact molar ratios) in Supplementary Information .
  • Crystallography: Deposit .cif files in public databases (e.g., CCDC) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.